4-Indolinylpyrimidine-2-thiol

Description

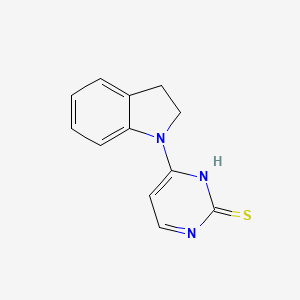

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c16-12-13-7-5-11(14-12)15-8-6-9-3-1-2-4-10(9)15/h1-5,7H,6,8H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNDPTMGOCAWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=NC(=S)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Indolinylpyrimidine 2 Thiol

Established Synthetic Routes for Pyrimidine-2-thiol (B7767146) Core Formation

The formation of the pyrimidine-2-thiol core is a critical step in the synthesis of the target compound. This is typically achieved through condensation and cyclization reactions.

Condensation Reactions in Pyrimidine-2-thiol Synthesis

A prevalent method for synthesizing the pyrimidine-2-thiol core involves the condensation of a chalcone (B49325) with thiourea (B124793). nih.govresearchgate.net This reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like methanol. nih.gov The chalcone precursor, an α,β-unsaturated ketone, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. For instance, reacting substituted acetophenones with indole-3-aldehyde yields the necessary chalcone intermediate. researchgate.net

Microwave-assisted solid-phase synthesis has also been employed for the reaction between 1,3-diaryl-2-propene-1-one compounds and thiourea, providing an efficient route to 4,6-diarylpyrimidine-2(1H)-thiol derivatives. tubitak.gov.tr Another approach involves the one-pot reaction of functionalized amines with 4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal to produce various 2-thiopyrimidine derivatives. nih.gov

Cyclization Strategies for the Pyrimidine (B1678525) Ring System

Cyclization is a key step in forming the heterocyclic pyrimidine ring. In the context of the chalcone-thiourea reaction, the initial condensation product undergoes an intramolecular cyclization to form the dihydropyrimidine (B8664642) derivative, which can then be aromatized to the final pyrimidine-2-thiol. nih.govresearchgate.net

Various cyclization strategies have been reviewed, highlighting the versatility of forming the pyrimidine ring from different components. These include [3+3], [4+2], and [5+1] cycloaddition reactions. nih.gov For example, the reaction of β-ketoesters with S-alkylisothioureas, mediated by a base and then an acid in a one-pot process, offers a convenient route to 4-pyrimidone-2-thioethers, which are valuable precursors. nih.gov The use of ultrasound has also been shown to be an effective energy source for promoting the synthesis of pyrimidines and their fused derivatives through cyclocondensation and other reactions. nih.gov

Functionalization Approaches for the Indoline (B122111) Moiety

The indoline (or indole) moiety provides a scaffold for further chemical modification, allowing for the introduction of various substituents to modulate the properties of the final compound.

Regioselective Derivatization of the Indoline Nucleus

The regioselective functionalization of the indole (B1671886) ring is a significant area of research. While the C3 position of indole is intrinsically reactive towards electrophiles, various catalytic systems have been developed to achieve functionalization at other positions. nih.gov For instance, transition-metal catalyzed C-H activation can direct alkenylation to the C2 position when a suitable directing group is present on the nitrogen atom. nih.gov Palladium-catalyzed remote C-H phosphonylation of indoles at the C4 and C6 positions has also been reported. researchgate.net Furthermore, a Lewis acid-mediated Hofmann-Martius-type rearrangement allows for the synthesis of 4-indol-3-yl-methylanilines from indoles and 1,3,5-triazinanes. nih.gov

Introduction of Substituents on the Indoline Ring

Various methods exist for introducing substituents onto the indoline ring. Myoglobin-catalyzed C-H functionalization of unprotected indoles enables the introduction of functional groups at the C3 position. nih.gov The reaction of indoles with 1,3,5-triazinanes can lead to C-3 amino-methylated indoles in the absence of a Lewis acid. nih.gov An uncatalyzed approach for preparing 3-aroylindoles involves the reaction of nitrosoarenes with aromatic terminal ethynyl (B1212043) ketones, which has been shown to be highly regioselective. scirp.orgresearchgate.net

Preparation of Diverse 4-Indolinylpyrimidine-2-thiol Analogues and Derivatives

The combination of methods for pyrimidine-2-thiol synthesis and indoline functionalization enables the creation of a wide array of this compound analogues. By varying the substituents on both the pyrimidine and indoline rings, libraries of compounds can be generated.

For instance, starting with different substituted chalcones, a range of 4-(substituted phenyl)-6-(indol-3-yl)pyrimidine-2-thiols can be synthesized. researchgate.net The synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues has also been established, demonstrating the possibility of incorporating modified sugar moieties. researchgate.net The development of one-pot multicomponent reactions further streamlines the synthesis of diverse pyrimidine derivatives. mdpi.comresearchgate.net

The following table provides a summary of synthetic approaches for pyrimidine-2-thiol derivatives:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Substituted acetophenones, Indole-3-aldehyde, Thiourea | 1. Base (e.g., KOH), EtOH (for chalcone synthesis) 2. Thiourea, Base (e.g., KOH), MeOH (for pyrimidine synthesis) | 4-(Substituted phenyl)-6-(1H-indol-3-yl)-pyrimidine-2-thiol | researchgate.net |

| 1,3-Diaryl-2-propene-1-one, Thiourea | Solid-phase, Microwave irradiation | 4,6-Diarylpyrimidine-2(1H)-thiol | tubitak.gov.tr |

| Functionalized amines, 4-Isothiocyanato-4-methyl-2-pentanone | One-pot reaction | 2-Thiopyrimidine derivatives | nih.gov |

| β-Ketoester, S-Alkylisothiouronium salt | 1. Base (e.g., KHMDS) 2. Acid (e.g., TFA) | 4-Pyrimidone-2-thioether | nih.gov |

This table illustrates the versatility of synthetic methods available for producing a variety of pyrimidine-2-thiol derivatives, which can be adapted for the synthesis of this compound and its analogues.

Synthesis of Pyrimidine-2-thiol Derivatives with Modified Substituents

The synthesis of pyrimidine-2-thiol derivatives is a cornerstone of medicinal chemistry, allowing for the systematic modification of the core structure to explore structure-activity relationships. A prevalent and effective method for synthesizing 4,6-disubstituted-pyrimidine-2-thiols involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiourea.

This reaction is typically carried out in a basic medium, such as an alcoholic solution of potassium hydroxide, and proceeds via a Michael addition of thiourea to the chalcone, followed by an intramolecular cyclization and dehydration. The versatility of this method lies in the accessibility of a wide array of substituted chalcones, which can be prepared through the Claisen-Schmidt condensation of various aldehydes and ketones.

For the specific synthesis of this compound derivatives, the key starting material is a chalcone bearing an indole moiety. For instance, the reaction of a substituted acetophenone (B1666503) with indole-3-aldehyde yields the corresponding indole-containing chalcone. researchgate.net Subsequent reaction of this chalcone with thiourea in the presence of a base leads to the formation of the desired 4-(substituted phenyl)-6-(1H-indol-3-yl)-pyrimidine-2-thiol. researchgate.net This approach allows for the introduction of diverse substituents on the phenyl ring at the 4-position of the pyrimidine core.

A general synthetic scheme is presented below:

Step 1: Chalcone Synthesis: An appropriately substituted acetophenone is reacted with indole-3-carbaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield an (E)-1-(substituted phenyl)-3-(1H-indol-3-yl)prop-2-en-1-one (an indole-containing chalcone).

Step 2: Pyrimidine Ring Formation: The synthesized chalcone is then refluxed with thiourea in the presence of a base like potassium hydroxide in a solvent such as methanol. nih.gov Upon cooling and acidification, the target 4-(substituted phenyl)-6-(1H-indol-3-yl)pyrimidine-2-thiol precipitates and can be purified by recrystallization. nih.gov

The following table summarizes representative examples of synthesized pyrimidine-2-thiol derivatives based on this methodology.

| Compound ID | R-Group (Substituent on Phenyl Ring) | Resulting Compound Name | Reference |

| 4a | H | 4-phenyl-6-(1H-indol-3-yl)pyrimidine-2-thiol | researchgate.net |

| 4b | 4-OCH₃ | 4-(4-methoxyphenyl)-6-(1H-indol-3-yl)pyrimidine-2-thiol | researchgate.net |

| 4c | 4-CH₃ | 4-(p-tolyl)-6-(1H-indol-3-yl)pyrimidine-2-thiol | researchgate.net |

| 4d | 4-Cl | 4-(4-chlorophenyl)-6-(1H-indol-3-yl)pyrimidine-2-thiol | researchgate.net |

| 4e | 4-F | 4-(4-fluorophenyl)-6-(1H-indol-3-yl)pyrimidine-2-thiol | researchgate.net |

| 4f | 4-NO₂ | 4-(4-nitrophenyl)-6-(1H-indol-3-yl)pyrimidine-2-thiol | researchgate.net |

This synthetic route is highly adaptable and serves as the primary method for generating a library of this compound derivatives with diverse electronic and steric properties at the 4-position.

Generation of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is not only a target molecule in itself but also a versatile intermediate for the construction of more complex, fused heterocyclic systems. The presence of the reactive thiol group and the nitrogen atoms in the pyrimidine ring allows for a variety of annulation reactions, leading to novel polycyclic structures. These reactions often involve the initial pyrimidine-2-thiol acting as a binucleophile.

One common strategy involves the S-alkylation of the thiol group with a reagent containing a second electrophilic site, followed by an intramolecular cyclization. For example, reaction with α-halo ketones or esters can lead to the formation of thiazolo[3,2-a]pyrimidine systems.

Another important approach is the construction of triazole rings fused to the pyrimidine core. For instance, 2-thioxopyrimidines can be converted into S-methylated derivatives. nih.gov Refluxing these intermediates with acid hydrazides can lead to the formation of fused nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine derivatives. nih.govnih.gov This strategy could be applied to the this compound scaffold to generate novel triazolo-pyrimido-indole systems.

Domino reactions and tandem cyclizations represent more advanced methods for creating fused systems. nih.gov For example, the reaction of 3-isothiocyanatobutanal with various diamines has been shown to produce fused pyrimidine systems, where the structure of the final product depends on the nature of the diamine used. nih.gov Applying this logic, a suitably functionalized indolinyl diamine could potentially react with an isothiocyanate precursor to build a fused system incorporating the indoline and pyrimidine rings in a single, efficient process.

The table below outlines general strategies for generating fused systems from pyrimidine-2-thiol precursors.

| Precursor | Reagent(s) | Fused System | General Mechanism | Reference |

| Pyrimidine-2-thiol | α-Haloacetyl compounds | Thiazolo[3,2-a]pyrimidine | S-Alkylation followed by intramolecular condensation | researchgate.net |

| 2-(Methylsulfanyl)pyrimidine | Acid Hydrazides | nih.govnih.govresearchgate.netTriazolo[4,3-a]pyrimidine | Nucleophilic substitution followed by cyclocondensation | nih.gov |

| Dehydroacetic acid | Thiosemicarbazide | Pyrazolo[1,5-c]pyrimidine-7(6H)-thione | Condensation and cyclization | nih.gov |

Innovative Synthetic Techniques in this compound Chemistry

Recent advances in synthetic organic chemistry have provided powerful new tools that can be applied to the synthesis and derivatization of this compound. These innovative techniques offer advantages in terms of efficiency, sustainability, and the ability to perform previously challenging chemical transformations.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce minimal waste. rasayanjournal.co.in These principles are highly relevant to the synthesis of pharmaceutical intermediates like this compound.

Key green chemistry approaches applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. rasayanjournal.co.inmdpi.com The synthesis of pyrimidine derivatives from chalcones and thiourea is particularly amenable to this technique.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This method has been used for the efficient, room-temperature synthesis of fused pyrimidine analogues in high yields. researchgate.net

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product that incorporates substantial parts of all starting materials. rasayanjournal.co.in A one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) has been reported for pyrimidine synthesis, and similar strategies could be devised for the indolinyl analogue. growingscience.com

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of hazardous organic solvents or in water is a primary goal of green chemistry. rasayanjournal.co.in The synthesis of related heterocyclic systems has been successfully achieved in water or under solvent-free "neat" conditions, often facilitated by grinding or ball milling. researchgate.netrasayanjournal.co.in

The following table compares conventional and green approaches for pyrimidine synthesis.

| Green Technique | Advantages | Applicability to this compound | Reference |

| Microwave Irradiation | Faster reaction rates, higher yields, reduced byproducts. | Synthesis from indole-chalcone and thiourea. | rasayanjournal.co.inresearchgate.net |

| Ultrasound Irradiation | Mild conditions, high efficiency, short reaction times. | Synthesis and formation of fused systems. | researchgate.net |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | One-pot synthesis of the core structure. | rasayanjournal.co.ingrowingscience.com |

| Solvent-Free/Aqueous Media | Eliminates hazardous solvents, simplifies workup, lower environmental impact. | Synthesis of the core and its precursors. | researchgate.netmdpi.com |

Adopting these green methodologies can make the lifecycle of this compound and its derivatives significantly more sustainable.

Photoredox Catalysis and Radical Chemistry in Thiol Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. mdpi.com This technology is particularly well-suited for the functionalization of thiol groups, a process known as hydrothiolation.

The general mechanism involves a photocatalyst that, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) process. In the context of thiol functionalization, the photocatalyst can facilitate the generation of a thiyl radical (RS•) from the thiol (RSH). This highly reactive radical can then participate in a variety of bond-forming reactions.

For derivatizing this compound, photoredox-catalyzed reactions could include:

Thiol-Ene/Yne Reactions: The thiyl radical generated from the pyrimidine-2-thiol can add across alkenes or alkynes in an anti-Markovnikov fashion. mdpi.com This provides a direct and atom-economical method for S-alkylation and S-alkenylation, respectively.

Photocatalytic Arylation: The thiol group can be coupled with aryl partners. For example, a study demonstrated the photocatalytic arylation of the related pyrido[2,3-d]pyrimidine-4-thiol, suggesting this method's applicability for C-S bond formation. researchgate.net

The use of organic dyes or metal complexes (e.g., iridium or ruthenium) as photocatalysts allows these reactions to proceed at room temperature using simple light sources like LEDs. nih.gov This approach avoids the harsh reagents and high temperatures often required in traditional methods for thiol derivatization.

Transition Metal-Catalyzed Coupling Reactions for Derivatization

Transition metal catalysis, particularly using palladium (Pd), nickel (Ni), or copper (Cu), has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch These cross-coupling reactions are indispensable for the derivatization of heterocyclic compounds like this compound.

The thiol group of pyrimidine-2-thiol exists in tautomeric equilibrium with the thione form. The sulfur atom can be readily alkylated to form a 2-(alkylsulfanyl)pyrimidine. This sulfide (B99878) group can then act as a leaving group in various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C2-position of the pyrimidine ring.

Key cross-coupling reactions for derivatization include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid) with an organic halide or triflate. chemie-brunschwig.ch A 2-chloro or 2-bromo-4-indolinylpyrimidine (prepared from the corresponding thione) could be coupled with various boronic acids to install new aryl or alkyl groups.

Negishi Coupling: This powerful reaction uses an organozinc reagent as the coupling partner. chemie-brunschwig.ch It is known for its high functional group tolerance. The Knochel group has demonstrated that thiomethyl-substituted N-heterocycles, including pyrimidines, can undergo Pd-catalyzed cross-coupling with organozinc reagents. nih.gov This provides a direct route to functionalize the 2-position from a 2-(methylthio)pyrimidine (B2922345) intermediate.

Buchwald-Hartwig Amination: This Pd-catalyzed reaction forms carbon-nitrogen bonds, allowing for the introduction of various amine substituents at an activated position on the pyrimidine ring.

C-S Cross-Coupling: Direct coupling of the thiol group itself with aryl or heteroaryl halides is a highly efficient method for synthesizing aryl thioethers. nih.gov Modern methods using monophosphine ligands with palladium catalysts allow these reactions to occur at room temperature with a broad substrate scope. nih.gov

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation with the organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. youtube.com

| Coupling Reaction | Reagents | Bond Formed | Potential Application on Scaffold | Reference |

| Suzuki-Miyaura | Organoboron + Organic Halide/Triflate | C-C | Derivatization at C2 (from 2-halopyrimidine) | chemie-brunschwig.ch |

| Negishi | Organozinc + Organic Halide/Sulfide | C-C | Derivatization at C2 (from 2-(methylthio)pyrimidine) | chemie-brunschwig.chnih.gov |

| Buchwald-Hartwig | Amine + Organic Halide | C-N | Introduction of amino groups on the pyrimidine ring | |

| C-S Coupling | Thiol + Aryl Halide | C-S | Arylation of the thiol group | nih.gov |

These transition metal-catalyzed reactions provide a robust and flexible platform for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a vast array of complex derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 Indolinylpyrimidine 2 Thiol

Thiol-Mediated Reactions and Transformations

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. mdpi.commsu.edu In the context of 4-Indolinylpyrimidine-2-thiol, this functionality is central to a variety of chemical transformations.

Oxidation Pathways of the Thiol Group to Disulfides and Sulfenic Acids

The oxidation of thiols is a fundamental reaction in organic and biological chemistry. libretexts.org The thiol group of this compound can undergo oxidation to form a disulfide (a sulfur-sulfur bond) or further to a sulfenic acid. This process typically involves the loss of a hydrogen atom from two thiol molecules to form a disulfide. libretexts.org The oxidation can be facilitated by various oxidizing agents, including molecular oxygen, and is a key reaction in many biological processes. rsc.orglibretexts.org

The formation of sulfenic acids (RSOH) represents a higher oxidation state and can act as an intermediate in the formation of more stable oxidized sulfur species like sulfinic and sulfonic acids. nih.govwfu.edu The reactivity of sulfenic acids is complex; they can act as both nucleophiles and electrophiles. nih.gov The interconversion between these oxidized forms is often reversible and plays a crucial role in redox signaling pathways in biological systems. nih.gov

Nucleophilic Reactivity of the Thiol Moiety

The thiol group (or its conjugate base, the thiolate anion) is a potent nucleophile. msu.edumasterorganicchemistry.com This high nucleophilicity allows this compound to participate in a range of nucleophilic substitution and addition reactions. mdpi.com The reactivity of the thiolate is significantly greater than that of its oxygen analog, the alkoxide, making it highly effective in reactions with electrophiles like alkyl halides. masterorganicchemistry.com The Brønsted analysis of thiolysis reactions often reveals a linear relationship, indicating a rate-limiting nucleophilic attack of the thiolate anion. nih.gov

The nucleophilicity of the thiol can be influenced by the surrounding molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the acidity of the thiol and, consequently, the concentration and reactivity of the thiolate anion at a given pH. nih.gov

Thiol-Ene and Thiol-Yne Reactions Involving the Pyrimidine-Thiol Scaffold

Thiol-ene and thiol-yne reactions are powerful "click chemistry" reactions that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgwikipedia.org These reactions can proceed via either a radical-mediated or a nucleophilic (Michael addition) pathway. wikipedia.org

In the context of the this compound scaffold, the thiol group can react with alkenes (enes) and alkynes (ynes) to form thioethers and vinyl sulfides, respectively. The radical-mediated pathway is often initiated by light or a radical initiator and proceeds via an anti-Markovnikov addition. wikipedia.orgwikipedia.org These reactions are known for their high yields, stereoselectivity, and rapid rates. usm.edursc.org The resulting vinyl sulfide (B99878) from a thiol-yne reaction can sometimes undergo a second addition with another thiol molecule. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. bhu.ac.in Conversely, electrophilic substitution on an unactivated pyrimidine ring is generally difficult due to the deactivating effect of the nitrogen atoms. bhu.ac.in

Nucleophilic Substitution: Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. The regioselectivity of these reactions can be highly sensitive to the nature and position of other substituents on the ring. wuxiapptec.com For example, in 2,4-dichloropyrimidines, nucleophilic attack typically occurs at the C4 position, but the presence of an electron-donating group at C6 can shift the selectivity towards the C2 position. wuxiapptec.com

Electrophilic Attack: To enhance the pyrimidine ring's reactivity towards electrophiles, activating groups or conversion to an N-oxide are often necessary. bhu.ac.in Quaternization of a nitrogen atom in the pyrimidine ring also significantly increases its susceptibility to nucleophilic attack, sometimes leading to ring-transformation reactions. wur.nl

Reactivity of the Indoline (B122111) System and its Influence on the Pyrimidine Core

The tautomerism between indoline-2-thione (B1305242) and 1H-indole-2-thiol can play a crucial role in the reactivity of the molecule. The formation of the aromatic 1H-indole-2-thiol tautomer can be a driving force for certain reactions, such as thia-Michael additions. d-nb.info This tautomeric equilibrium can enhance the nucleophilicity of the sulfur atom.

Investigations into Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for predicting its behavior and designing synthetic routes. khanacademy.orguclouvain.be

Kinetics: The rate of a chemical reaction is governed by its activation energy. For thiol-mediated reactions, the rate can be influenced by factors such as the pKa of the thiol, the nature of the solvent, and the presence of catalysts. nih.govnih.gov For instance, the rate of thiol-Michael additions is dependent on the deprotonation of the thiol to the more nucleophilic thiolate. nih.gov Computational methods, such as density functional theory (DFT), can be used to calculate activation energies and provide insights into reaction mechanisms. nih.gov

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). mdpi.com For reversible reactions, such as some thiol-Michael additions, the position of the equilibrium is determined by the relative stabilities of the reactants and products. nih.gov Computational models can accurately predict the Gibbs free energy changes for these reactions, aiding in the design of molecules with specific binding affinities and residence times. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Observed Activities in 4-Indolinylpyrimidine-2-thiol Analogues

While direct SAR studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from analogous structures, particularly indole-tethered pyrimidines and 3-substituted indolin-2-ones. Research on these related compounds provides a foundational understanding of how modifications to the indoline (B122111) and pyrimidine (B1678525) rings, as well as the linker between them, can impact biological activity.

For instance, in a series of indole-tethered pyrimidine derivatives, the nature and position of substituents on both the indole (B1671886) and pyrimidine rings were found to be critical for their activity as kinase inhibitors. nih.gov Variations in the substitution pattern led to significant differences in inhibitory potency and selectivity against various kinases, highlighting the sensitivity of the scaffold to structural changes. nih.gov

Similarly, extensive SAR studies on 3-substituted indolin-2-one derivatives have shown that the substituent at the 3-position of the indolinone ring plays a pivotal role in determining their biological activity, including their potential as tyrosine kinase inhibitors. acs.orgbenthamdirect.com The size, electronics, and hydrogen bonding capacity of this substituent are key determinants of potency and selectivity. acs.org It has been noted that an unsubstituted N-1 position of the indolin-2-one is often essential for inhibitory activity against certain receptor tyrosine kinases. acs.org

A study on novel 4-(indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives established a correlation between the electronic properties of substituents and the observed antimicrobial activity. wisdomlib.org Furthermore, research on indole moiety-bearing pyrimidine-2-thiol (B7767146) derivatives synthesized from chalcones indicated that specific substitutions, such as a 4-chlorophenyl group, could lead to significant binding affinity at cyclooxygenase (COX) receptors. researchgate.net These findings underscore the importance of systematic structural modifications to optimize the biological activity of this class of compounds.

The following table summarizes the impact of structural modifications on the activity of related indole and pyrimidine compounds, offering a predictive framework for this compound analogues.

| Compound Series | Structural Modification | Observed Impact on Activity | Reference |

| Indole-tethered Pyrimidines | N-methylation of the linker | Improved activity against VEGFR-2 while maintaining EGFR activity. nih.gov | nih.gov |

| Indole-tethered Pyrimidines | Introduction of a strong electron-withdrawing group (fluoride) | Significantly decreased activity against EGFR while retaining VEGFR-2 activity. nih.gov | nih.gov |

| Indole-tethered Pyrimidines | Change from 2,4-disubstituted to 4,6-disubstituted pyrimidine | Potent concurrent inhibition of EGFR and VEGFR-2. nih.gov | nih.gov |

| 3-Substituted Indolin-2-ones | Substitution at the C-4 position of the indolin-2-one ring | Negative impact on inhibitory activity against PDGF and VEGF (Flk-1) RTKs. acs.org | acs.org |

| 3-Substituted Indolin-2-ones | Fluoro substitution at the C-6 position | Decreased inhibitory activity against both PDGF and VEGF (Flk-1) RTK activities. acs.org | acs.org |

Elucidation of Key Pharmacophoric Features for Biological Interactions

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target. nih.gov For the this compound scaffold, key pharmacophoric features can be inferred from its constituent moieties and related active compounds. The generation of pharmacophore models is a crucial step in virtual screening and the design of new bioactive molecules. nih.govnih.gov

The indoline nucleus can serve as a crucial hydrophobic region and may participate in π-π stacking interactions with aromatic residues in a target's binding site. The nitrogen atom of the indoline ring can act as a hydrogen bond acceptor or donor, depending on its substitution.

The pyrimidine-2-thiol portion of the molecule offers several key features. The pyrimidine ring itself is a key heterocyclic system known for a wide range of biological activities. nih.govjuniperpublishers.com The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The 2-thiol group is a potential hydrogen bond donor and can also participate in metal chelation. The tautomeric nature of the 2-thiopyrimidine ring (thiol-thione) may also play a role in its binding interactions.

Based on related structures, a hypothetical pharmacophore model for a this compound analogue might include:

Aromatic/hydrophobic region (indoline ring)

Hydrogen bond acceptor features (pyrimidine nitrogens)

Hydrogen bond donor feature (thiol group and/or indoline NH)

Defined spatial orientation of these features

Impact of Substituent Electronic and Steric Effects on Compound Behavior

The electronic and steric properties of substituents on the this compound scaffold are expected to have a profound impact on the compound's behavior, including its binding affinity, selectivity, and pharmacokinetic properties.

Electronic Effects: The electronic nature of substituents on the indoline ring can modulate the electron density of the aromatic system, influencing its interaction with biological targets. acs.orgchemrxiv.org Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the indole ring have been shown to shift the absorption spectra of these chromophores, indicating a change in their electronic properties. nih.gov For instance, a study on 4-substituted indoles showed that EWGs tend to red-shift the maximum absorbance wavelength, while EDGs have the opposite effect. nih.gov In the context of biological activity, the introduction of an EWG like fluorine on an indole-tethered pyrimidine significantly decreased its activity against the epidermal growth factor receptor (EGFR). nih.gov The positions of endocyclic nitrogen atoms relative to a substituent can profoundly influence its properties. rsc.org

Steric Effects: Steric hindrance plays a critical role in determining the conformational preferences of the molecule and its ability to fit into a target's binding pocket. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or diminish activity by causing steric clashes. In a study of pyridine (B92270) derivatives, it was found that the presence of bulky groups in their structures exhibited lower antiproliferative activity. mdpi.com Conversely, in some 3-substituted indolin-2-ones, bulky groups on the phenyl ring at the C-3 position led to high selectivity toward certain receptor tyrosine kinases. acs.org

The interplay between electronic and steric effects is crucial. For example, in a series of salicylanilides, it was concluded that photosystem II electron transport (PET)-inhibiting activity is increased by the electron-withdrawing effect and the bulkiness of substituents in the anilide part of the molecule. mdpi.com

The following table illustrates the general influence of substituent effects on related heterocyclic compounds.

| Substituent Property | General Effect on Indole/Pyrimidine Analogues | Potential Implication for this compound | Reference |

| Electron-Withdrawing Groups (e.g., -F, -NO2) on Indole | Can decrease activity against certain kinases (e.g., EGFR). nih.gov May alter electronic transition energies. nih.gov | Modulation of kinase selectivity; potential for fine-tuning target interactions. | nih.govnih.gov |

| Electron-Donating Groups (e.g., -OH, -OMe) on Pyridine | Can enhance antiproliferative activity. mdpi.com | Potential to increase potency against proliferative targets. | mdpi.com |

| Bulky Groups | Can decrease activity due to steric hindrance mdpi.com or increase selectivity by fitting into specific pockets. acs.org | Activity and selectivity will be highly dependent on the specific target's topology. | mdpi.comacs.org |

| Hydrogen Bond Donors/Acceptors | Essential for interactions with key amino acid residues in target proteins. | Crucial for establishing specific binding interactions and determining potency. |

Conformational Analysis and its Role in Structure-Activity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues is essential to understand their preferred shapes and how these shapes interact with biological targets. The flexibility or rigidity of the molecule, particularly around the bond linking the indoline and pyrimidine rings, will dictate the spatial arrangement of the key pharmacophoric features.

The relative orientation of the indoline and pyrimidine rings is likely to be a key factor in determining biological activity. Different rotational isomers (rotamers) may present different faces for interaction with a target protein, and only one or a limited set of low-energy conformations may be bioactive. Computational modeling can be employed to predict the preferred conformations and to understand how different substituents might influence the conformational landscape.

Scaffold Hopping and Bioisosteric Replacements within the this compound Framework

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining biological activity. nih.gov

Scaffold Hopping: This strategy involves replacing the core molecular framework (scaffold) with a different one that maintains a similar three-dimensional arrangement of key functional groups. For the this compound scaffold, one could envision hopping from the indoline core to other bicyclic heteroaromatics like indazole or benzimidazole. nih.govrsc.org Such a hop would alter the core structure, potentially improving properties like solubility or metabolic stability, while aiming to preserve the key interactions with the biological target. The synthesis of polycyclic fused indoline scaffolds through various cycloaddition reactions demonstrates the chemical tractability of modifying the core indoline structure. polimi.itacs.org

Bioisosteric Replacements: Bioisosteres are atoms or groups of atoms that can be interchanged without significantly altering the biological activity of a molecule. cambridgemedchemconsulting.com This strategy is often used to fine-tune physicochemical properties or to circumvent metabolic liabilities. Within the this compound framework, several bioisosteric replacements could be considered:

Thiol Group (-SH): The 2-thiol group could be replaced by other hydrogen bond donors or polar groups such as a hydroxyl (-OH) or an amino (-NH2) group. nih.gov

Indoline Ring: The indoline ring could be replaced by other aromatic or heteroaromatic systems like phenyl, pyridine, or thiophene (B33073) to explore different hydrophobic and electronic interactions.

Pyrimidine Ring: The pyrimidine ring could be bioisosterically replaced with other diazines (e.g., pyridazine, pyrazine) or other heterocyclic systems that maintain a similar arrangement of hydrogen bond acceptors. The replacement of a pyrimidine N-3 atom with a C-H in a pyridine ring has been shown to have a significant impact on the mechanism of action in cysteine protease inhibitors. nih.gov

A successful example of bioisosteric replacement can be seen in the development of thieno[2,3-d]pyrimidine (B153573) derivatives, where the replacement of a thione group with a carbonyl and relocation of an acetamide (B32628) fragment was employed to optimize the compounds as potential antibacterial agents. uran.ua

The following table provides examples of potential bioisosteric replacements for the this compound scaffold.

| Original Moiety | Potential Bioisosteres | Rationale for Replacement | Reference |

| 2-Thiol (-SH) | Hydroxyl (-OH), Amino (-NH2) | To modify hydrogen bonding capacity and polarity. | nih.gov |

| Indoline | Indazole, Benzimidazole, Phenyl, Thiophene | To alter core scaffold, explore different hydrophobic interactions, and modify physicochemical properties. | nih.govrsc.org |

| Pyrimidine | Pyridine, other diazines, Thieno[2,3-d]pyrimidine | To change the arrangement of hydrogen bond acceptors and explore alternative heterocyclic cores. | nih.govuran.ua |

Biological Activity and Mechanistic Characterization in Vitro and in Silico

Target Identification and Molecular Interactions

The initial step in characterizing the biological activity of a novel compound like 4-Indolinylpyrimidine-2-thiol involves identifying its molecular targets and understanding the nature of its interactions with these targets. This is typically achieved through a combination of computational (in silico) and laboratory-based (in vitro) methods.

Receptor Binding Studies (In Silico and In Vitro)

In the absence of specific studies on this compound, a standard approach would involve screening the compound against a panel of known biological receptors to identify potential binding partners.

In Silico Approach: Computational methods, such as reverse docking, would be utilized to predict the binding affinity of this compound to a wide array of protein structures available in databases like the Protein Data Bank (PDB). This approach helps in narrowing down potential targets for further experimental validation.

In Vitro Approach: Following computational predictions, in vitro binding assays would be conducted. These assays, such as radioligand binding assays or surface plasmon resonance (SPR), provide quantitative data on the binding affinity (e.g., Kd, Ki) of the compound to the purified target receptor.

Enzyme Inhibition Profiling and Kinetics (In Vitro)

Should initial screenings suggest that this compound interacts with an enzyme, a detailed kinetic analysis would be necessary to characterize the mechanism of inhibition.

A typical enzyme inhibition study would involve:

IC50 Determination: Measuring the concentration of this compound required to inhibit 50% of the enzyme's activity.

Kinetic Analysis: Performing enzyme activity assays at varying concentrations of both the substrate and the inhibitor. The data would then be plotted using methods like Lineweaver-Burk or Michaelis-Menten to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Ligand-Protein Interaction Analysis through Computational Docking and Dynamics

To visualize and understand the molecular interactions between this compound and its putative protein target, computational modeling is a powerful tool.

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein, providing insights into the binding mode and key interacting amino acid residues. The docking score gives an estimate of the binding affinity. For related pyrimidine-2-thiol (B7767146) derivatives, molecular docking studies have been performed to predict their interaction with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to simulate the dynamic behavior of the ligand-protein complex over time. This helps to assess the stability of the predicted binding pose and provides a more detailed understanding of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Cellular Pathway Modulation in Model Systems (In Vitro)

Once a molecular target is identified, the next step is to investigate the compound's effects on cellular functions and signaling pathways in relevant in vitro models, such as cultured cell lines.

Investigations into Anti-Proliferative Mechanisms in Cellular Models

Given that many pyrimidine (B1678525) derivatives exhibit anti-cancer properties, a key area of investigation for this compound would be its potential to inhibit cell proliferation.

Standard assays to assess anti-proliferative effects include:

Cell Viability Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells to determine the concentration of the compound that reduces cell viability by 50% (IC50).

Cell Cycle Analysis: Using flow cytometry, the effect of the compound on the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can be determined.

Apoptosis Assays: Techniques like Annexin V/PI staining can be used to determine if the compound induces programmed cell death (apoptosis).

Modulatory Effects on Signal Transduction Pathways

To understand the mechanism behind its cellular effects, the impact of this compound on key signal transduction pathways would be examined.

This typically involves:

Western Blotting: This technique is used to measure the expression and phosphorylation status of key proteins within a signaling cascade (e.g., MAPK, PI3K/Akt pathways). Changes in protein levels or phosphorylation would indicate that the compound is modulating the activity of that pathway.

Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors that are downstream of signaling pathways.

Antioxidant and Redox Homeostasis Regulation at the Cellular Level

The antioxidant potential of pyrimidine derivatives, including those with a thiol group, is a subject of considerable research. These compounds are recognized as "free radical scavengers" capable of mitigating oxidative damage, which is implicated in numerous pathologies. ijpsonline.com Thiol-containing compounds, in particular, are a key class of antioxidants that can neutralize reactive oxygen species (ROS) and free radicals by donating hydrogen atoms. rjor.ro The sulfhydryl group (-SH) is highly reactive towards ROS, making these molecules efficient in preventing cellular damage. rjor.ro

Mechanistic Studies of Antimicrobial Activity (In Vitro)

Derivatives of pyrimidine-2-thiol have been synthesized and evaluated for their in vitro antimicrobial potential against a range of pathogenic microbes. nih.gov

The antimicrobial efficacy of pyrimidine-2-thiol derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) in defined liquid media. The tube dilution method is a standard technique used to assess this activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For instance, a series of pyrimidin-2-ol/thiol/amine derivatives were tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. nih.gov Research has shown that certain substitutions on the pyrimidine ring can significantly enhance antimicrobial activity. nih.gov One study on a thiophenyl-substituted pyrimidine derivative demonstrated potent antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MIC values ranging from 0.5 to 2.0 μg/mL. nih.govnih.gov

Table 1: In Vitro Antimicrobial Activity of a Thiophenyl-Pyrimidine Derivative (F20)

| Microorganism | Strain Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 1 |

| Staphylococcus aureus | MRSA ATCC 43300 | 1 |

| Enterococcus faecalis | ATCC 29212 | 1 |

| Enterococcus faecium | VRE ATCC 700221 | 2 |

| Bacillus subtilis | ATCC 6633 | 0.5 |

Mechanistic studies aim to identify the specific cellular processes disrupted by antimicrobial compounds. For thiophenyl-pyrimidine derivatives, a probable mode of action is the inhibition of the FtsZ protein, which is essential for bacterial cell division. nih.gov By binding to the GTP site of FtsZ, the compound can inhibit its polymerization and GTPase activity. nih.gov This disruption of FtsZ function ultimately impairs bacterial cell division, leading to cell death. nih.gov Other potential mechanisms for antimicrobial agents include inhibiting cell wall synthesis, altering plasma membrane integrity, disrupting nucleic acid or protein synthesis, and modulating key metabolic pathways. mdpi.com For example, some pyrimidine derivatives have been investigated through molecular docking studies against bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, revealing a good binding affinity. ekb.eg

Anti-Diabetic and Metabolic Pathway Modulation (In Vitro/In Silico)

Indolinylpyrimidine derivatives have emerged as promising agents for modulating metabolic pathways relevant to type 2 diabetes. nih.govbohrium.com

One therapeutic strategy for managing type 2 diabetes is to inhibit α-glucosidase, an intestinal enzyme that breaks down complex carbohydrates into absorbable glucose. nih.govnih.gov By slowing this process, α-glucosidase inhibitors can suppress postprandial hyperglycemia. researchgate.net Various heterocyclic compounds, including pyrimidine derivatives, have been evaluated for their α-glucosidase inhibitory potential. In vitro assays are used to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). researchgate.net Studies on dihydropyrimido[4,5-a]acridin-2-amines, a class of pyrimidine-containing compounds, have demonstrated their potential as selective inhibitors of both α-amylase and α-glucosidase. nih.govresearchgate.net Molecular docking simulations can further elucidate the binding interactions between these inhibitors and the active site of the α-glucosidase enzyme, often showing hydrogen bond interactions with key amino acid residues like Arg552 and Asp232. researchgate.net

G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1). nih.govnih.gov A series of indolinylpyrimidine derivatives have been identified as potent GPR119 agonists. nih.govbohrium.comresearchgate.net In silico investigations and in vitro assays are used to profile the agonist activity of these compounds, typically measured by their half-maximal effective concentration (EC50). researchgate.net Researchers have successfully designed and optimized indolinylpyrimidine-based GPR119 agonists to improve their potency and drug-like properties. nih.govbohrium.com For example, modifications at the indoline (B122111) 5-position have led to the discovery of novel, potent, and orally bioavailable GPR119 agonists with well-balanced profiles. nih.govbohrium.com These computational and medicinal chemistry approaches are crucial for discovering novel GPCR ligands. frontiersin.org

Table 2: Profile of an Indolinylpyrimidine-based GPR119 Agonist

| Compound ID | Target | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| (S)-29 | Human GPR119 | EC50 | 15 | nih.gov |

Despite a comprehensive search of scientific literature, there is currently no publicly available research detailing the biological activity and mechanistic characterization of the specific chemical compound This compound as a tyrosinase inhibitor.

Therefore, it is not possible to provide an article on its enzyme kinetic analysis or molecular interactions with the tyrosinase active site as requested. The scientific community has not published studies on this particular compound in the context of tyrosinase inhibition.

Advanced Characterization and Analytical Methodologies for 4 Indolinylpyrimidine 2 Thiol Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights (Excluding Basic Identification Data)

Spectroscopy is a cornerstone in the chemical analysis of novel compounds. For 4-Indolinylpyrimidine-2-thiol, advanced spectroscopic methods are employed to unravel complex structural features and monitor chemical transformations in real-time.

While one-dimensional (1D) NMR (¹H and ¹³C) is standard for basic structural confirmation, two-dimensional (2D) NMR techniques are indispensable for detailed conformational analysis of this compound. These methods reveal through-bond and through-space correlations, which are critical for understanding the spatial arrangement of the indolinyl and pyrimidine (B1678525) rings and the orientation of substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space correlations between protons that are in close proximity (typically <5 Å). For this compound, NOESY can elucidate the preferred rotational conformation around the C-N bond connecting the indoline (B122111) and pyrimidine rings by observing correlations between specific protons on each ring system. ipb.ptnih.gov The presence or absence of such correlations provides direct evidence for the molecule's conformational preferences in solution. rsc.org

Correlation Spectroscopy (COSY, HSQC, HMBC): These 2D techniques map out the covalent framework of the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity within the indoline and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for unambiguous assignment of carbon signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the indoline moiety to the pyrimidine ring across the C-N bond. ipb.pt

Interactive Table: Expected 2D NMR Correlations for Conformational Analysis of this compound

| Technique | Correlating Nuclei | Type of Information Provided | Expected Key Correlations for this compound |

| NOESY/ROESY | ¹H ↔ ¹H (through-space) | Conformational and stereochemical arrangement | Protons on the indoline ring adjacent to the linking nitrogen with protons on the pyrimidine ring. |

| COSY | ¹H ↔ ¹H (through-bond, 2-3 bonds) | ¹H spin systems and scalar coupling networks | Correlations between adjacent protons within the indoline aliphatic and aromatic systems; correlation between H5 and H6 on the pyrimidine ring. |

| HSQC | ¹H ↔ ¹³C (through-bond, 1 bond) | Direct C-H attachments | Correlation of each proton to its directly attached carbon atom. |

| HMBC | ¹H ↔ ¹³C (through-bond, 2-4 bonds) | Connectivity across quaternary carbons and heteroatoms | Correlation from indoline protons to pyrimidine carbons (and vice-versa) across the linking N-C bond. |

Mass spectrometry (MS) is a powerful tool for monitoring the progress of chemical reactions in real-time and for analyzing the resulting products with high sensitivity and specificity. purdue.edunih.gov Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with mass analyzers can provide continuous data on the consumption of reactants and the formation of this compound and any intermediates or byproducts. nih.govwaters.com

In a typical synthesis, a small aliquot of the reaction mixture can be directly infused into the mass spectrometer. By tracking the ion currents corresponding to the mass-to-charge ratio (m/z) of the starting materials and the desired product, researchers can optimize reaction conditions such as temperature, time, and catalyst loading. purdue.edunih.gov High-resolution mass spectrometry (HRMS) is further used to determine the exact mass of the product, which confirms its elemental composition with high accuracy.

Interactive Table: Mass Spectrometry Data for a Hypothetical Synthesis of this compound

| Species | Formula | Expected Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Role in Reaction |

| Indoline | C₈H₉N | 119.0735 | 120.0808 | Reactant |

| Substituted Pyrimidine Precursor | Varies | Varies | Varies | Reactant |

| This compound | C₁₂H₁₁N₃S | 229.0674 | 230.0746 | Product |

| Dimerized Byproduct | C₂₄H₂₀N₆S₂ | 456.1245 | 457.1318 | Potential Impurity |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. mdpi.com These techniques are complementary and probe the vibrational modes of the molecule. The thiol group (-SH) can exist in tautomeric equilibrium with the thione form (C=S). Vibrational spectroscopy is an excellent method to study this tautomerism. ijfans.org

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indoline, C-H stretches (aromatic and aliphatic), C=N and C=C stretching vibrations of the pyrimidine ring, and vibrations related to the thiol/thione moiety. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It is highly effective for observing the C=S stretching vibration and the aromatic ring vibrations of the pyrimidine and indoline systems, which may be weak in the IR spectrum. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Indoline) | IR | 3350 - 3450 | A sharp to medium peak indicating the secondary amine. |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Typically sharp, weak to medium intensity bands. |

| Aliphatic C-H Stretch (Indoline) | IR, Raman | 2850 - 2960 | Medium to strong bands from the -CH₂- groups. |

| S-H Stretch (Thiol tautomer) | IR, Raman | 2550 - 2600 | Often a weak and broad band, its presence confirms the thiol form. researchgate.net |

| C=N Stretch (Pyrimidine) | IR, Raman | 1610 - 1650 | Strong intensity band characteristic of the pyrimidine ring. |

| C=C Stretch (Aromatic rings) | IR, Raman | 1450 - 1600 | Multiple bands of varying intensity. |

| C=S Stretch (Thione tautomer) | IR, Raman | 1050 - 1250 | A medium to strong band, its presence confirms the thione form. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for both verifying the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for purity assessment. A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure sharp peak shapes. A UV detector is used for quantification, monitoring at a wavelength where the compound exhibits strong absorbance. A purity level of >95% is typically required for further studies.

Preparative HPLC and Flash Chromatography: For purification on a larger scale, preparative HPLC or automated flash column chromatography is employed. The choice of stationary and mobile phases is guided by analytical HPLC or thin-layer chromatography (TLC) results to achieve optimal separation of the target compound from impurities.

Thiophilic Chromatography: This is a more specialized affinity chromatography technique that could be explored for purifying thiol-containing compounds. It relies on the specific interaction between the thiol group and a ligand immobilized on the stationary phase, offering high selectivity. sci-hub.se

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state. nih.gov This technique requires the growth of a high-quality single crystal, which can be a rate-limiting step. nih.gov

Once a suitable crystal is obtained and diffracted with X-rays, the resulting data can be used to solve the structure, yielding precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Tautomeric Form: It can definitively establish whether the thiol (-SH) or thione (C=S) tautomer is present in the crystal lattice.

Intermolecular Interactions: It reveals how molecules pack in the crystal, identifying hydrogen bonds (e.g., involving the N-H or S-H groups), π-π stacking between aromatic rings, and other non-covalent interactions that govern the solid-state architecture. mdpi.com

Interactive Table: Illustrative Crystallographic Data for a Heterocyclic Compound of this Class

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c) | a=8.5 Å, b=12.1 Å, c=9.8 Å | Dimensions of the repeating unit of the crystal lattice. |

| Unit Cell Angles (α, β, γ) | α=90°, β=105.2°, γ=90° | Angles between the unit cell axes. |

| Molecules per Unit Cell (Z) | 4 | Number of molecules in the repeating unit. |

| Hydrogen Bonds | N-H···S, N-H···N | Key interactions that stabilize the crystal packing. |

Electrochemical Studies of Thiol Redox Processes

The presence of the thiol group makes this compound electrochemically active. Electrochemical methods, such as cyclic voltammetry (CV), can be used to study the redox processes of the thiol moiety. osti.gov These studies are typically performed in a three-electrode cell containing a solution of the compound in an appropriate solvent with a supporting electrolyte.

By scanning the potential, one can observe the oxidation of the thiol group, which commonly proceeds via a one-electron process to form a thiyl radical. This radical can then dimerize to form a disulfide bridge. The potential at which this oxidation occurs provides information about the electron-donating ability of the molecule. nih.govrsc.org Reversibility of the redox process can also be assessed, indicating the stability of the oxidized species. These studies are valuable for understanding the compound's potential role in redox-sensitive environments. osti.gov

Biophysical Methods for Ligand-Target Binding Kinetics and Thermodynamics

The comprehensive characterization of the binding properties of a ligand, such as this compound, to its biological target is fundamental for understanding its mechanism of action and for guiding further drug discovery efforts. Biophysical methods are indispensable in providing quantitative insights into the kinetics (the rates of association and dissociation) and thermodynamics (the energetic driving forces) of these interactions. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are at the forefront of such investigations, offering a detailed view of the molecular recognition process.

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to its target molecule. This technique provides a complete thermodynamic profile of the binding interaction in a single experiment. The key parameters obtained from ITC are the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. This level of detail allows researchers to dissect the forces driving the interaction, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects. For instance, in studies of structurally related pyrimidine derivatives, ITC has been employed to elucidate the thermodynamic signatures of their binding to various protein targets. mdpi.comscitechjournals.com

Surface Plasmon Resonance is another powerful, label-free technique for studying biomolecular interactions in real-time. SPR measures the change in the refractive index at the surface of a sensor chip where a target molecule is immobilized, as a ligand flows over the surface. This allows for the precise determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ). The ratio of these two constants provides the equilibrium dissociation constant (K₋), which is a measure of binding affinity. The kinetic information furnished by SPR is crucial for understanding the residence time of a drug on its target, a parameter that is often correlated with its pharmacological efficacy. While specific SPR data for this compound is not available, studies on similar heterocyclic compounds have demonstrated the utility of this technique in characterizing their binding kinetics to protein kinases and other targets.

The data generated from these biophysical assays are critical for establishing a quantitative structure-activity relationship (SAR) and a structure-thermodynamics relationship (STR). By systematically modifying the structure of this compound and measuring the corresponding changes in binding kinetics and thermodynamics, researchers can identify the key molecular features responsible for potent and selective target engagement.

Below are illustrative data tables showcasing the type of information that can be obtained for a compound like this compound using ITC and SPR, based on published data for analogous compounds.

Table 1: Illustrative Thermodynamic Data for Target Binding of a Pyrimidine Derivative (Example)

| Parameter | Value |

| Binding Affinity (K_d) | 50 nM |

| Stoichiometry (n) | 1.1 |

| Enthalpy (ΔH) | -12.5 kcal/mol |

| Entropy (TΔS) | -2.1 kcal/mol |

| Gibbs Free Energy (ΔG) | -10.4 kcal/mol |

This table presents hypothetical data for a pyrimidine derivative, illustrating the thermodynamic parameters that can be determined using Isothermal Titration Calorimetry. The negative enthalpy change suggests that the binding is driven by favorable enthalpic interactions such as hydrogen bonding.

Table 2: Illustrative Kinetic Data for Target Binding of an Indoline Analog (Example)

| Parameter | Value |

| Association Rate (k_a) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (k_d) | 1.2 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant (K_D) | 4.8 nM |

| Residence Time (1/k_d) | 833 s |

This table showcases hypothetical kinetic data for an indoline-containing compound, as would be obtained from a Surface Plasmon Resonance experiment. The long residence time suggests a stable drug-target complex.

By applying these advanced biophysical methodologies, a deep and quantitative understanding of the molecular interactions of this compound with its biological target can be achieved. This knowledge is invaluable for the rational design and optimization of more effective and selective therapeutic agents.

Future Research Directions and Potential Applications

Development of Novel Synthetic Methodologies for Enhanced Accessibility

While foundational methods for the synthesis of indolyl-pyrimidine compounds exist, often involving the reaction of chalcones with thiourea (B124793), future work should focus on developing more efficient, scalable, and environmentally benign synthetic strategies. elsevierpure.com The goal is to enhance the accessibility of the 4-indolinylpyrimidine-2-thiol core and its derivatives for extensive screening and application.

Key areas for methodological improvement include:

Green Chemistry Approaches: Emphasizing the use of non-toxic solvents, reducing waste generation, and minimizing the environmental impact of the synthetic process.

Unconventional Reaction Conditions: Exploring techniques such as microwave-assisted synthesis, photochemistry, and flow chemistry to potentially shorten reaction times and improve yields. mdpi.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Conventional Synthesis | Established procedures | Optimization of reaction conditions |

| Microwave-Assisted | Rapid heating, shorter reaction times | Solvent and catalyst screening |

| Flow Chemistry | Scalability, safety, precise control | Reactor design, process automation |

| Green Catalysis | Reduced environmental impact, reusability | Development of novel, efficient catalysts |

Exploration of New Biological Targets and Mechanisms Beyond Current Scope

Derivatives of the broader indolyl-pyrimidine class have shown preliminary anti-inflammatory, antioxidant, and antibacterial activities. elsevierpure.comdntb.gov.ua However, the vast landscape of biological targets remains largely unexplored for the specific this compound scaffold. Future research should venture beyond these initial findings to identify novel protein targets and elucidate new mechanisms of action.

Promising avenues for investigation include:

Kinase Inhibition: The pyrimidine (B1678525) core is a well-known "privileged scaffold" in kinase inhibitor design. Screening against diverse kinase families (e.g., tyrosine kinases, serine/threonine kinases) could uncover potent and selective inhibitors relevant to oncology and inflammatory diseases.

Protein-Protein Interaction (PPI) Modulation: The unique topology of the scaffold may be suitable for disrupting key PPIs that are considered challenging "undruggable" targets.

Ribosome Assembly Inhibition: Given that defects in ribosome assembly are linked to cancer, exploring the potential of these compounds to interfere with this fundamental cellular process could open new therapeutic avenues. eurekalert.org

Integration with Advanced Drug Discovery Platforms (e.g., Fragment-Based Drug Design)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.govnih.gov The this compound core, with its relatively low molecular weight and desirable chemical properties, is an ideal candidate for inclusion in fragment libraries.

The integration strategy would involve:

Library Creation: Synthesizing a focused library of diverse this compound analogs.

Biophysical Screening: Using techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) to screen these fragments against high-value biological targets.

Hit-to-Lead Optimization: Iteratively growing or linking promising fragment hits to develop high-affinity lead compounds. This approach is particularly effective for tackling difficult-to-drug targets. nih.gov

Application in Chemical Biology Tools and Probes

The inherent reactivity of the pyrimidine-2-thiol (B7767146) group makes this scaffold highly suitable for the development of chemical biology probes to study biological systems. The thiol moiety can be leveraged for covalent modification or as a handle for attaching reporter tags.

Potential applications include:

Activity-Based Probes: Designing derivatives that can covalently bind to the active site of specific enzymes, allowing for their identification and functional characterization in complex biological samples.

Fluorescent Probes: Attaching fluorophores to the scaffold to create probes for visualizing cellular processes or tracking the localization of a target protein. The thiol group provides a convenient point of attachment. rsc.orgthermofisher.com

Affinity-Based Probes: Immobilizing derivatives on a solid support to be used in pull-down assays for identifying binding partners and cellular targets.

Potential as Building Blocks for Complex Organic Molecules or Materials Science

The this compound scaffold is a versatile building block that can be used to construct more complex molecular architectures. researchgate.net Its distinct functional groups—the thiol, the pyrimidine ring, and the indoline (B122111) nitrogen—offer multiple points for chemical elaboration.

Future directions in this area are:

Heterocyclic Synthesis: Using the thiol group as a nucleophile to construct novel fused heterocyclic systems with unique pharmacological properties.

Supramolecular Chemistry: Exploring the self-assembly properties of these molecules to create ordered nanostructures or functional materials.

Materials Science: Incorporating the scaffold into polymers or metal-organic frameworks (MOFs). The thiol group is particularly useful for coordinating with metal centers, potentially leading to materials with interesting electronic or catalytic properties. nih.gov

Multi-omics Approaches to Elucidate Systemic Cellular Impacts of this compound Derivatives

To gain a comprehensive understanding of the biological effects of novel this compound derivatives, it is crucial to move beyond single-target assays and adopt a systems-level perspective. Multi-omics strategies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a compound. elifesciences.orgnih.govfrontiersin.org

This approach can:

Uncover Mechanisms of Action: By observing global changes in gene expression, protein levels, and metabolite concentrations, researchers can formulate hypotheses about the primary targets and downstream pathways affected by the compound. nih.gov

Identify Off-Target Effects: A systemic view helps in the early identification of unintended interactions, which is critical for safety assessment.

Discover Biomarkers: Multi-omics data can reveal biomarkers that predict the response to a particular derivative, paving the way for personalized medicine applications. frontiersin.org

Table 2: Application of Multi-omics in Compound Characterization

| Omics Layer | Information Gained | Potential Application |

|---|---|---|

| Transcriptomics | Changes in gene expression (mRNA levels) | Pathway analysis, target validation |

| Proteomics | Changes in protein abundance and post-translational modifications | Identification of direct targets and off-targets |

| Metabolomics | Alterations in metabolic pathways and small molecule concentrations | Understanding physiological impact, toxicity assessment |

| Integrated Analysis | A holistic view of the cellular response | Mechanism of action deconvolution, biomarker discovery |

Q & A

Basic: What are the standard synthetic routes for 4-Indolinylpyrimidine-2-thiol, and what reaction conditions are critical for its preparation?

Answer:

The synthesis of pyrimidine-thiol derivatives like this compound typically involves nucleophilic substitution or cyclization reactions. For example:

- Nucleophilic substitution : Reacting a halogenated pyrimidine precursor (e.g., 4-chloropyrimidine) with a thiolating agent (e.g., thiourea or NaSH) under reflux in ethanol or DMF. Reaction temperatures range from 80–120°C, and inert atmospheres (N₂/Ar) are recommended to prevent oxidation of the thiol group .

- Purification : Column chromatography using silica gel with ethyl acetate/hexane mixtures or recrystallization from ethanol is commonly employed to isolate the product .

Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies in biological activity (e.g., antimicrobial or anticancer results) may arise from variations in:

- Assay conditions (e.g., cell line specificity, incubation time, or solvent effects).

- Structural modifications (e.g., substituents on the indole or pyrimidine ring altering bioavailability).

To resolve contradictions: - Conduct dose-response studies to establish IC₅₀ values under standardized protocols.

- Compare results with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidines) to identify structure-activity relationships (SAR) .

- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ 10–12 ppm) and carbon backbone.

- IR spectroscopy : Identify thiol (-SH) stretches (~2550 cm⁻¹) and pyrimidine ring vibrations.

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in studies of thioether-containing pyrimidine derivatives .

Advanced: What experimental strategies optimize catalytic efficiency in synthesizing this compound derivatives?

Answer:

To improve yield and selectivity:

- Catalyst screening : Test palladium (PdCl₂) or copper (CuI) catalysts for cross-coupling reactions.

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of thiol groups.

- High-throughput experimentation : Employ parallel reactors to test temperature (80–150°C) and reagent stoichiometry simultaneously.

- In situ monitoring : Use TLC or HPLC to track reaction progress and minimize side products .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S).

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiol group .

- Waste disposal : Neutralize acidic/basic residues before segregating hazardous waste .

Advanced: How can computational methods aid in predicting the reactivity of this compound in coordination chemistry?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyrimidine ring.

- Molecular docking : Screen binding affinities with metal ions (e.g., Zn²⁺, Cu²⁺) to design coordination polymers, as shown in studies of thioether-pyrimidine complexes .

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties for drug development .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial agents : Derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via thiol-metal interactions .